1-Benzoyl-2-methylpiperazine potential biological activity
1-Benzoyl-2-methylpiperazine potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of 1-Benzoyl-2-methylpiperazine
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, such as high water solubility and the ability to be modified at two distinct nitrogen atoms, make it an attractive core for drug design.[1] This guide focuses on the specific, yet under-researched, derivative: 1-benzoyl-2-methylpiperazine. While direct pharmacological data for this compound is scarce, a robust predictive analysis of its potential biological activities can be constructed by examining the structure-activity relationships (SAR) of its constituent chemical motifs: the benzoylpiperazine core and the 2-methylpiperazine substitution. This document serves as a technical framework for researchers and drug development professionals, outlining a logical, multi-tiered experimental strategy to elucidate the pharmacological profile of 1-benzoyl-2-methylpiperazine, from initial receptor screening to preliminary in vivo assessment.
Structural Deconstruction and Target Hypothesization
The structure of 1-benzoyl-2-methylpiperazine presents three key features that inform our hypotheses about its biological targets:
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1-Benzoylpiperazine Core: The parent compound, 1-benzoylpiperazine, and its derivatives are known to possess significant central nervous system (CNS) activity.[3] Notably, this class has been investigated for its interaction with various neurotransmitter systems, with some derivatives showing potent and selective inhibition of the glycine transporter 1 (GlyT1), a target implicated in the pathophysiology of schizophrenia.[4] Furthermore, comparative studies with benzylpiperazine (BZP) indicate that the benzoyl moiety can contribute to neurotoxic effects, including the induction of oxidative stress and apoptosis in neuronal cell lines.[5]
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Piperazine Ring: As a versatile scaffold, piperazine derivatives exhibit a vast range of biological activities, including antidepressant, anxiolytic, antipsychotic, and antihistaminic effects.[2][6][7] This broad activity stems from its ability to interact with numerous receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors.[8]
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2-Methyl Substitution: The introduction of a methyl group at the 2-position of the piperazine ring has two critical consequences. First, it introduces a chiral center, meaning the compound exists as (R) and (S) enantiomers which may possess different pharmacological activities and potencies. Second, the methyl group provides steric bulk adjacent to the secondary amine (N4), which can influence binding affinity and selectivity for specific receptor subtypes. Derivatives of 2-methylpiperazine have been synthesized and evaluated as ligands for the 5-HT1A receptor, suggesting a potential role in modulating the serotonergic system.[9]
Based on this analysis, the primary hypothesized biological targets for 1-benzoyl-2-methylpiperazine are within the CNS, specifically:
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Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)
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Dopamine Transporter (DAT) and Receptors (e.g., D2)
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Glycine Transporter 1 (GlyT1)
Tiered Experimental Workflow for Pharmacological Characterization
A systematic, phased approach is essential to efficiently characterize a novel compound. The following workflow is designed to first identify primary biological targets and then progressively build a more comprehensive understanding of the compound's functional activity and preliminary safety profile.
Caption: Tiered workflow for characterizing 1-benzoyl-2-methylpiperazine.
Tier 1: In Vitro Profiling
The initial goal is to identify high-affinity molecular targets and quantify the compound's potency and functional effect.
Causality: This is the foundational experiment to determine if 1-benzoyl-2-methylpiperazine physically interacts with our hypothesized targets. By testing against a panel, we gain crucial information on both affinity (how tightly it binds) and selectivity (whether it binds to one target over others). This is a cost-effective method to rapidly narrow down the compound's potential mechanisms of action.
Methodology:
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Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, and GlyT1) or from appropriate brain regions (e.g., rodent striatum for DAT).
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Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (e.g., [3H]WAY-100635 for 5-HT1A), and varying concentrations of 1-benzoyl-2-methylpiperazine (typically from 10⁻¹⁰ M to 10⁻⁵ M).
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Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the inhibition constant (Ki) by fitting the data to a one-site competition model using non-linear regression (e.g., using GraphPad Prism). The Ki value represents the concentration of the compound required to occupy 50% of the receptors.
Hypothetical Data Summary:
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | GlyT1 Ki (nM) |
| (R)-isomer | 55 | >1000 | 850 | >1000 |
| (S)-isomer | 1200 | >1000 | 950 | >1000 |
| Racemate | 89 | >1000 | 900 | >1000 |
This hypothetical data suggests the (R)-isomer has moderate, selective affinity for the 5-HT1A receptor.
Tier 2: Cellular and Safety Assessment
Given the known neurotoxic potential of related piperazine compounds, an early assessment of cellular toxicity is a critical, self-validating step.[5][10]
Causality: Before proceeding to more complex functional or in vivo studies, it is imperative to establish a concentration range that is not overtly toxic to cells. This ensures that any observed functional effects are due to specific pharmacological interactions and not simply a result of cell death. Using a human dopaminergic neuroblastoma cell line like SH-SY5Y is relevant for a potential CNS-active compound.[5]
Methodology:
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Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach approximately 80% confluency.
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Treatment: Seed the cells into 96-well plates. After 24 hours, treat the cells with a range of concentrations of 1-benzoyl-2-methylpiperazine (e.g., 1 µM to 200 µM) for 24 and 48 hours.
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Cell Viability (MTT Assay):
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Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
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Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
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Solubilize the formazan crystals with DMSO or another suitable solvent.
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Measure the absorbance at ~570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.
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Apoptosis Measurement (Caspase-3 Activity):
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For a parallel plate, lyse the treated cells.
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Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
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Measure the fluorescence over time. An increase in fluorescence indicates cleavage of the substrate by activated caspase-3, a key executioner enzyme in apoptosis.
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Potential Mechanism of Action: 5-HT1A Receptor Modulation
Assuming the hypothetical binding data is confirmed, 1-benzoyl-2-methylpiperazine (specifically the R-isomer) would be investigated as a 5-HT1A receptor modulator. The 5-HT1A receptor is a GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] This pathway is a key target for anxiolytic and antidepressant drugs.[11][12]
Caption: Hypothesized signaling pathway for 5-HT1A receptor agonism.
In Vivo Behavioral Assessment
Based on a non-toxic profile and confirmed 5-HT1A receptor activity, the next logical step is to assess the compound's effects on behavior in animal models.
Causality: The EPM is a standard and well-validated model for assessing anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds, like known 5-HT1A agonists, typically increase the time spent in the open arms of the maze, indicating a reduction in anxiety.
Methodology:
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Animal Acclimation: Acclimate male mice to the testing room for at least 1 hour before the experiment.
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Compound Administration: Administer 1-benzoyl-2-methylpiperazine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing. A positive control, such as diazepam or buspirone, should be included.
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Test Procedure:
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Place a mouse in the center of the plus-shaped maze, which consists of two open arms and two enclosed arms raised from the floor.
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Allow the mouse to explore the maze for 5 minutes.
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Record the session using an overhead video camera.
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Data Analysis: Use video tracking software to score the following parameters:
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Time spent in the open arms vs. closed arms.
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Number of entries into the open arms vs. closed arms.
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Total distance traveled (as a measure of general locomotor activity).
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Interpretation: A statistically significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.
Future Directions and SAR Exploration
The initial characterization of 1-benzoyl-2-methylpiperazine opens several avenues for further research and optimization:
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Enantiomer-Specific Synthesis and Testing: If the racemate shows activity, synthesizing and testing the pure (R) and (S) enantiomers is crucial, as one may be significantly more potent or have a better side-effect profile.[13]
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Benzoyl Ring Substitution: Exploring substitutions on the benzoyl ring (e.g., with electron-donating or -withdrawing groups) can modulate potency, selectivity, and pharmacokinetic properties.
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N4-Position Modification: The secondary amine at the N4 position is a prime site for modification to further explore the SAR and potentially develop new derivatives with improved activity.
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Pharmacokinetic Profiling: If promising in vivo activity is observed, a full ADME (Absorption, Distribution, Metabolism, Excretion) profile would be necessary to assess its drug-like properties.
Conclusion
While 1-benzoyl-2-methylpiperazine remains a largely uncharacterized molecule, a thorough analysis of its structural components allows for the formulation of a strong, data-driven hypothesis of its potential biological activity. Based on extensive literature on related benzoylpiperazine and 2-methylpiperazine derivatives, it is plausible that this compound acts as a CNS modulator, with a particular affinity for the 5-HT1A receptor. The multi-tiered experimental workflow detailed in this guide provides a comprehensive and logically structured plan for systematically investigating this potential, moving from broad, high-throughput in vitro screening to specific cellular and in vivo functional assays. This framework not only guides the exploration of 1-benzoyl-2-methylpiperazine but also exemplifies a rational approach to the early-stage investigation of novel chemical entities in drug discovery.
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